sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate
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Overview
Description
Sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodophenyl, nitrophenyl, tetrazolium, and sulfobenzenesulfonate groups, making it a valuable reagent in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate typically involves multiple steps, starting with the preparation of the iodophenyl and nitrophenyl intermediates These intermediates are then subjected to tetrazole formation under controlled conditions, followed by sulfonation to introduce the sulfobenzenesulfonate group
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazolium derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is employed in biochemical assays, particularly in cell viability and proliferation studies, due to its ability to form colored formazan products.
Industry: The compound is used in the manufacturing of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate involves its interaction with specific molecular targets and pathways. In biochemical assays, the compound is reduced by cellular dehydrogenases to form colored formazan products, which can be quantitatively measured. This reduction process is crucial for its use in cell viability assays.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride
- 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt
Uniqueness
Sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to form water-soluble formazan products makes it particularly valuable in biochemical assays compared to other similar compounds.
Properties
Molecular Formula |
C19H12IN5NaO8S2+ |
---|---|
Molecular Weight |
652.4 g/mol |
IUPAC Name |
sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C19H12IN5O8S2.Na/c20-12-1-3-13(4-2-12)23-21-19(22-24(23)14-5-7-15(8-6-14)25(26)27)17-10-9-16(34(28,29)30)11-18(17)35(31,32)33;/h1-11H,(H-,28,29,30,31,32,33);/q;+1 |
InChI Key |
JUJBNYBVVQSIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-])I.[Na+] |
Origin of Product |
United States |
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